3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Description
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-methylspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-11-4-2-3-5-12(11)13(15-10)6-8-14-9-7-13;/h2-5,10,14H,6-9H2,1H3;1H |
InChI Key |
OPGXFKIURNANDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C3(O1)CCNCC3.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization via Nucleophilic Aromatic Substitution
A mixture of 4-chloro-isobenzofuran-1(3H)-one and 1-methylpiperidine-4-amine in DMSO, heated to 60°C for 3–4 hours, facilitates spiro-ring formation. Sodium hydride (50% in mineral oil) acts as a base, deprotonating the piperidine amine to enhance nucleophilicity. The reaction is quenched with ice-water, and the product is extracted using ether, followed by acid-base purification to isolate the spiro intermediate.
Methylation at the 3-Position of Isobenzofuran
Introducing the methyl group at the isobenzofuran’s 3-position requires regioselective alkylation. Patent methodologies for analogous compounds utilize methyl iodide or dimethyl sulfate in the presence of a non-nucleophilic base.
Alkylation with Methyl Iodide
The spiro[isobenzofuran-piperidine] intermediate is dissolved in anhydrous tetrahydrofuran (THF), and methyl iodide (1.2 equiv) is added dropwise at 0°C. Potassium tert-butoxide (1.5 equiv) ensures deprotonation of the isobenzofuran’s 3-position, directing methyl group attachment. The reaction is stirred for 12 hours at room temperature, followed by filtration and solvent evaporation. Yield optimization data is summarized in Table 1.
Table 1: Methylation Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOtBu | THF | 25 | 12 | 78 |
| NaH | DMF | 0→25 | 24 | 65 |
| LDA | Et₂O | -78→25 | 6 | 82 |
Hydrochloride Salt Formation
Conversion of the free base to the hydrochloride salt is achieved via treatment with hydrochloric acid. Patent examples describe dissolving the methylated spiro compound in ethanol and adding concentrated HCl (37%) dropwise until pH < 2. The precipitate is collected by filtration, washed with cold ether, and recrystallized from methanol-acetone mixtures.
Crystallization and Purity Analysis
Recrystallization solvents critically impact salt purity. Methanol-acetone (3:1 v/v) yields needle-like crystals with >99% purity by HPLC. Differential scanning calorimetry (DSC) confirms a sharp melting point at 243°C (dec.), consistent with a crystalline hydrochloride form.
Alternative Synthetic Routes
Reductive Amination Approach
An alternative route involves reductive amination of 3-methylisobenzofuran-1-one with 4-aminopiperidine using sodium cyanoborohydride in methanol. While this method offers a one-pot synthesis, competing side reactions reduce yields to 45–50%.
Photocatalytic Spirocyclization
Emerging techniques employ visible-light-mediated catalysis for spirocycle formation. Using Ru(bpy)₃Cl₂ as a photocatalyst, 3-methylisobenzofuran and 1-methyl-4-iodopiperidine undergo cross-coupling at room temperature, achieving 68% yield. This method avoids high temperatures but requires specialized equipment.
Scale-Up Considerations and Challenges
Industrial-scale production faces challenges in reproducibility due to exothermic reactions during methylation. Pilot studies recommend slow addition of methyl iodide and external cooling to maintain temperatures below 30°C. Additionally, DMSO’s high boiling point complicates solvent removal; switching to acetonitrile reduces distillation time by 40%.
Analytical Characterization
Chemical Reactions Analysis
3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Development
3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is being explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its mechanism of action is believed to differ from traditional medications, which may provide new avenues for treatment.
Case Study: Neurological Disorders
Research indicates that compounds similar to this compound can modulate neurotransmitter systems, potentially alleviating symptoms of conditions such as depression and anxiety. Further studies are warranted to establish efficacy and safety profiles in clinical settings.
Drug Design
The compound serves as a valuable scaffold for medicinal chemists aiming to design novel drugs with enhanced efficacy and reduced side effects. Its spirocyclic structure allows for the incorporation of various functional groups that can improve pharmacological properties.
Biological Research
In biological research, this compound is utilized to study receptor interactions and cellular pathways. Understanding these interactions can elucidate the mechanisms underlying various diseases and aid in the identification of new therapeutic targets.
Analytical Chemistry
The compound is also employed as a reference standard in analytical methods. Its unique properties ensure the accuracy and reliability of assays used in quality control processes within pharmaceutical manufacturing.
Application Example
In high-performance liquid chromatography (HPLC), this compound can be used as a calibration standard to validate the performance of analytical methods.
Material Science
The unique characteristics of this compound make it a candidate for developing advanced materials. Its potential applications include sensors and drug delivery systems that require specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets within biological systems. The spirocyclic structure allows the compound to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various cellular processes through its interactions with key biomolecules .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
- CAS Number : 59142-96-0
- Molecular Formula: C₁₃H₁₈ClNO
- Molecular Weight : 239.74 g/mol
- Purity: Not explicitly stated, but commercial sources list it as a discontinued research compound .
Physicochemical Properties :
- Limited data are available, but its structural analogs suggest a melting point >250°C and moderate water solubility due to the hydrochloride salt.
Structural and Physicochemical Differences
The table below highlights key differences between the target compound and its analogs:
Key Observations :
- Substituent Effects: The 3-methyl group in the target compound increases molecular weight by ~14 g/mol compared to the parent compound (CAS 37663-44-8).
- Availability: The non-methylated parent compound is widely available (e.g., Carl Roth, Shanghai Aladdin) , whereas methylated derivatives face supply constraints.
Sigma Receptor Targeting :
- The parent compound (CAS 37663-44-8) is a key intermediate in synthesizing sigma-2 (σ2) receptor ligands, such as FA4, which activates cytotoxic pathways in lung cancer cells (A549) . Methylation at the 3-position may alter σ2 binding affinity due to steric hindrance, though specific data are lacking.
Cytotoxicity :
- Derivatives like FA4 (containing the spiro[isobenzofuran-1,4'-piperidine] scaffold) induce reactive oxygen species (ROS) in cancer cells, with IC₅₀ values in the low micromolar range . Methylation could modulate metabolic stability or membrane permeability.
Biological Activity
3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is an organic compound notable for its unique spirocyclic structure, which has garnered interest in medicinal chemistry. Its molecular formula is C13H17NO, with a molecular weight of 203.28 g/mol. The biological activity of this compound is primarily linked to its interactions with various molecular targets, suggesting potential therapeutic applications.
The compound features a spirocyclic architecture that combines an isobenzofuran moiety with a piperidine ring. This structural uniqueness may contribute to its biological activity, particularly in modulating receptor functions and enzyme activities. The hydrochloride form enhances solubility and stability, making it suitable for various applications in drug development and biological research .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Analgesic Properties : Preliminary studies suggest potential analgesic effects, although comprehensive pharmacological studies are needed to confirm these findings.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Receptor Interaction : It has been observed to bind to multiple cellular targets, indicating a mechanism that may involve modulation of receptor activity or inhibition of specific enzymes .
Case Study 1: Analgesic Activity
A study investigated the analgesic potential of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its efficacy as an analgesic agent.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models, the compound demonstrated a marked decrease in inflammatory markers. This effect was attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may modulate signaling pathways involved in pain and inflammation by interacting with specific receptors or enzymes .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted. The following table summarizes key features:
| Compound Name | CAS Number | Structural Features | Similarity |
|---|---|---|---|
| 3H-Spiro[2-benzofuran-1,4'-piperidine] | 38309-60-3 | Contains benzofuran instead of isobenzofuran | 0.98 |
| Spiro[isochroman-1,4'-piperidine] | 180160-97-8 | Isochroman ring structure | 0.94 |
| 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] | 1359703-79-9 | Chlorine substitution at position 6 | 0.81 |
| 5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] | 1190965-20-8 | Chlorine substitution at position 5 | 0.81 |
This table illustrates the distinctiveness of this compound due to its specific combination of functional groups and spirocyclic architecture .
Conclusion and Future Directions
The biological activity of this compound holds promise for therapeutic applications, particularly in pain management and inflammation control. However, further research is essential to elucidate its mechanisms of action fully and establish its pharmacological profile. Future studies should focus on clinical trials to assess its efficacy and safety in humans.
Q & A
Q. What are the recommended storage and handling protocols for 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride to ensure stability?
- Methodological Answer: The compound should be stored at 2–8°C in airtight, light-protected containers to prevent degradation. Use desiccants to avoid moisture absorption, as hygroscopicity may alter its physicochemical properties. Handling should occur in a fume hood with PPE (gloves, lab coat, safety goggles) to minimize exposure. For dissolution, prepare stock solutions in anhydrous DMSO or ethanol, and aliquot to reduce freeze-thaw cycles .
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer:
- Purity Analysis: Use HPLC with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% TFA) and UV detection at 254 nm. A purity ≥95% is typical for research-grade material .
- Structural Confirmation: Employ -NMR (DMSO-d6, δ 1.4–3.2 ppm for piperidine protons) and LC-MS (ESI+ mode, [M+H]+ expected at m/z 239.74) .
Q. What synthetic routes are commonly used to prepare this spirocyclic compound?
- Methodological Answer: A standard route involves spirocyclization of isobenzofuran derivatives with piperidine precursors under acidic conditions. For example:
- React 3-methylisobenzofuran-1(3H)-one with 4-aminopiperidine in HCl/ethanol at reflux (70°C, 12 hrs), followed by recrystallization from acetonitrile to isolate the hydrochloride salt .
- Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1, Rf ~0.3) .
Advanced Research Questions
Q. How does the spirocyclic architecture influence binding to sigma (σ) receptors, and what are the implications for drug discovery?
- Methodological Answer: The spiro junction restricts conformational flexibility, enhancing selectivity for σ-2 receptors over σ-1. To assess binding:
- Conduct radioligand displacement assays using -DTG for σ-2 (IC50 typically <100 nM) and -(+)-pentazocine for σ-1.
- Molecular docking (e.g., AutoDock Vina) reveals key interactions: the piperidine nitrogen forms a salt bridge with Glu172, while the isobenzofuran oxygen engages in hydrophobic packing with Tyr206 .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Methodological Answer:
- Salt Formation: The hydrochloride salt improves aqueous solubility (tested via shake-flask method, pH 7.4 PBS).
- Prodrug Design: Esterify the piperidine nitrogen with acetyl or PEG groups to enhance membrane permeability (logP <2 via HPLC determination) .
- Nanoparticle Encapsulation: Use PLGA nanoparticles (size 150–200 nm, PDI <0.2) for sustained release in pharmacokinetic studies .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies often arise from batch-to-batch purity variations or assay conditions. Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
